molecular formula C13H24N2O2 B13477817 tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate

tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate

Katalognummer: B13477817
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: LDCZQGWHLLGWAH-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization, can yield the desired naphthyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced naphthyridine compounds .

Wissenschaftliche Forschungsanwendungen

Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is unique due to its specific ring structure and the presence of tert-butyl and carboxylate functional groups.

Eigenschaften

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1

InChI-Schlüssel

LDCZQGWHLLGWAH-GHMZBOCLSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNCC[C@@H]2C1

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2CNCCC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.